molecular formula C15H25N3O B12386812 (E,E,E)-Farnesyl alcohol azide

(E,E,E)-Farnesyl alcohol azide

Cat. No.: B12386812
M. Wt: 263.38 g/mol
InChI Key: FRARHOTUPWLCHV-RDUMTQBOSA-N
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Description

(E,E,E)-Farnesyl alcohol azide is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azide functional group (-N₃), which is known for its high reactivity this compound is derived from farnesyl alcohol, a naturally occurring sesquiterpene alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E,E)-Farnesyl alcohol azide typically involves the conversion of farnesyl alcohol to its corresponding azide. One practical method for synthesizing azides directly from alcohols involves the use of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole . This one-pot synthesis is efficient and yields the desired azide in excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E,E,E)-Farnesyl alcohol azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Primary Amines: Formed from the reduction of azides.

    1,2,3-Triazoles: Formed from the cycloaddition of azides with alkynes.

Mechanism of Action

The mechanism of action of (E,E,E)-Farnesyl alcohol azide involves its high reactivity due to the azide functional group. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups. In reduction reactions, the azide group is converted to a primary amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group forms a 1,2,3-triazole ring with alkynes, a reaction that is often catalyzed by copper(I) ions .

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

(2E,6E,10E)-12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+

InChI Key

FRARHOTUPWLCHV-RDUMTQBOSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CN=[N+]=[N-]

Canonical SMILES

CC(=CCCC(=CCO)C)CCC=C(C)CN=[N+]=[N-]

Origin of Product

United States

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